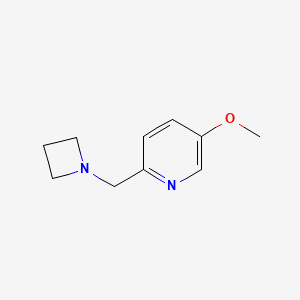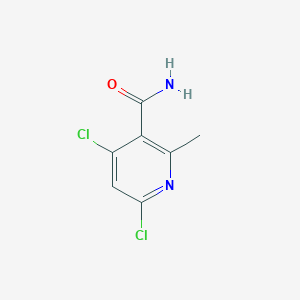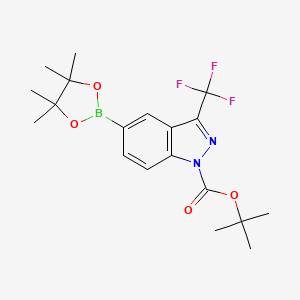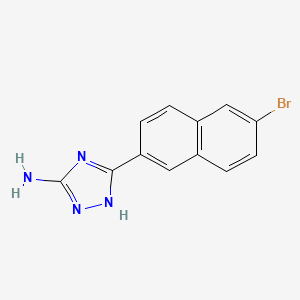![molecular formula C7H2Br2INS B13664595 4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)
4,7-Dibromo-2-iodobenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromo-2-iodobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H2Br2INS and a molecular weight of 418.87 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a benzo[d]thiazole ring, making it a valuable intermediate in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-2-iodobenzo[d]thiazole typically involves the bromination and iodination of benzo[d]thiazole derivatives. One common method includes the bromination of 2-iodobenzo[d]thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dibromo-2-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, and amines are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution Products: Formation of derivatives with various functional groups attached to the benzo[d]thiazole ring.
Coupling Products: Formation of biaryl compounds and other complex structures.
Applications De Recherche Scientifique
4,7-Dibromo-2-iodobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of 4,7-Dibromo-2-iodobenzo[d]thiazole involves its ability to undergo various chemical transformations. The presence of bromine and iodine atoms makes it a versatile intermediate for nucleophilic substitution and coupling reactions. These reactions enable the formation of diverse molecular structures with potential biological and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromobenzo[d]thiazole: Lacks the iodine atom, making it less versatile in certain reactions.
2-Iodobenzo[d]thiazole: Contains only the iodine atom, limiting its reactivity compared to 4,7-Dibromo-2-iodobenzo[d]thiazole.
4,7-Dibromo-2H-benzo[d][1,2,3]triazole: Similar structure but with a triazole ring instead of a thiazole ring.
Uniqueness
This compound is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in various chemical reactions. This dual halogenation allows for selective functionalization and the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C7H2Br2INS |
|---|---|
Poids moléculaire |
418.88 g/mol |
Nom IUPAC |
4,7-dibromo-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2INS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H |
Clé InChI |
ZQBGPFTXYGQYNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Br)N=C(S2)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)
![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)






![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)




